2-Methyl-1-pentylpyridin-1-ium;bromide
Description
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Structure
3D Structure of Parent
Properties
CAS No. |
148292-41-5 |
|---|---|
Molecular Formula |
C11H18BrN |
Molecular Weight |
244.17 g/mol |
IUPAC Name |
2-methyl-1-pentylpyridin-1-ium;bromide |
InChI |
InChI=1S/C11H18N.BrH/c1-3-4-6-9-12-10-7-5-8-11(12)2;/h5,7-8,10H,3-4,6,9H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
WUGXMQKRNVELEX-UHFFFAOYSA-M |
SMILES |
CCCCC[N+]1=CC=CC=C1C.[Br-] |
Canonical SMILES |
CCCCC[N+]1=CC=CC=C1C.[Br-] |
Synonyms |
PYRIDINIUM, 2-METHYL-1-PENTYL-, BROMIDE |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for 2 Methyl 1 Pentylpyridin 1 Ium Bromide
Conventional Synthetic Approaches to N-Alkylpyridinium Bromides
The most established and widely utilized method for the synthesis of N-alkylpyridinium bromides is the quaternization reaction of a pyridine (B92270) derivative with an appropriate alkyl bromide. This reaction, a classic example of a Menshutkin reaction, involves the direct alkylation of the nitrogen atom in the pyridine ring.
Quaternization Reactions of Pyridine Derivatives with Alkyl Bromides
The synthesis of 2-Methyl-1-pentylpyridin-1-ium bromide is achieved through the quaternization of 2-methylpyridine (B31789) (also known as 2-picoline) with 1-bromopentane. In this SN2 reaction, the nucleophilic nitrogen atom of the 2-methylpyridine attacks the electrophilic carbon of 1-bromopentane, leading to the formation of the desired pyridinium (B92312) salt.
The reaction is generally straightforward and results in good yields of the target compound. The presence of the methyl group at the 2-position of the pyridine ring can introduce some steric hindrance, which might slightly decrease the reaction rate compared to the quaternization of unsubstituted pyridine. However, the reaction proceeds efficiently under appropriate conditions.
Reaction Conditions and Solvent Systems
Conventional synthesis of N-alkylpyridinium bromides typically involves heating the reactants, often in the presence of a solvent. The choice of solvent can influence the reaction rate and yield. Polar aprotic solvents are often favored as they can stabilize the charged transition state of the SN2 reaction.
For the synthesis of analogous n-alkyl-2-methylpyridinium bromides, such as n-hexyl, n-heptyl, and n-octyl derivatives, a common procedure involves refluxing 2-methylpyridine with the corresponding alkyl bromide in a solvent like dry toluene for several hours. The product, being a salt, often precipitates out of the reaction mixture upon cooling or can be isolated by evaporation of the solvent followed by washing with a non-polar solvent to remove any unreacted starting materials.
| Reactant 1 | Reactant 2 | Solvent | Temperature | Reaction Time | Yield |
|---|---|---|---|---|---|
| 2-Methylpyridine | 1-Bromopentane | Toluene | Reflux | 6 hours | Good (qualitative) |
| 2-Methylpyridine | 1-Bromohexane | Toluene | Reflux | 6 hours | Good (qualitative) |
| 2-Methylpyridine | 1-Bromoheptane | Toluene | Reflux | 6 hours | Good (qualitative) |
| 2-Methylpyridine | 1-Bromooctane | Toluene | Reflux | 6 hours | Good (qualitative) |
Advanced and Green Chemistry Synthesis Techniques
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. For the synthesis of pyridinium salts, microwave-assisted synthesis and solvent-free reaction conditions are two prominent examples of green chemistry approaches.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of quaternization, microwave irradiation can dramatically reduce reaction times and, in many cases, improve yields compared to conventional heating methods. The rapid and uniform heating provided by microwaves can overcome the activation energy barrier of the reaction more efficiently.
For the synthesis of N-alkylpyridinium bromides, microwave-assisted methods can reduce reaction times from several hours to a matter of minutes. This rapid synthesis not only saves time and energy but can also minimize the formation of side products.
| Reactant 1 | Reactant 2 | Method | Reaction Time | Yield Improvement |
|---|---|---|---|---|
| Pyridine Derivative | Alkyl Bromide | Conventional Heating | 2-15 hours | - |
| Pyridine Derivative | Alkyl Bromide | Microwave Irradiation | 2-8 minutes | Appreciably higher |
Solvent-Free Reaction Conditions
Conducting reactions without the use of solvents is a key principle of green chemistry, as it eliminates solvent-related waste and the hazards associated with their use. The quaternization of pyridines with alkyl bromides is often amenable to solvent-free conditions, particularly when the reactants are liquids at the reaction temperature.
In a solvent-free approach for the synthesis of 2-Methyl-1-pentylpyridin-1-ium bromide, 2-methylpyridine and 1-bromopentane can be mixed directly and heated. The reaction proceeds in the neat mixture of reactants, and the product is often obtained in high purity after a simple work-up procedure. This method is not only environmentally friendly but can also be more cost-effective.
Principles of Green Chemistry in Pyridinium Salt Synthesis
The application of green chemistry principles to the synthesis of pyridinium salts like 2-Methyl-1-pentylpyridin-1-ium bromide aims to create more sustainable and environmentally benign processes. Several key principles are particularly relevant:
Prevention: Designing syntheses to prevent waste generation is a primary goal. Solvent-free reactions are a prime example of this principle in action.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. The quaternization reaction itself has a high atom economy as it is an addition reaction with no byproducts.
Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or eliminated. The move towards solvent-free conditions or the use of greener solvents like water or ethanol aligns with this principle.
Design for Energy Efficiency: Energy requirements should be minimized. Microwave-assisted synthesis, with its significantly shorter reaction times, contributes to energy efficiency compared to prolonged heating in conventional methods.
Catalysis: While not always necessary for simple quaternizations, the use of catalysts can enhance reaction efficiency and reduce energy consumption in more complex syntheses.
By adopting these advanced and green chemistry techniques, the synthesis of 2-Methyl-1-pentylpyridin-1-ium bromide can be optimized to be not only more efficient in terms of time and yield but also more environmentally responsible.
Yield Optimization and Purification Strategies
Optimizing the yield and ensuring the high purity of 2-Methyl-1-pentylpyridin-1-ium bromide are critical for its potential applications. This involves a careful consideration of reaction conditions and the implementation of effective purification techniques.
Yield Optimization:
Several factors can be manipulated to maximize the yield of the desired product. Based on studies of similar N-alkylpyridinium salt syntheses, the following parameters are key to optimization:
Reaction Temperature: The rate of quaternization reactions is significantly influenced by temperature. Generally, higher temperatures accelerate the reaction. For the synthesis of the analogous N-ethyl-2-methylpyridinium bromide, reactions have been successfully carried out at elevated temperatures, suggesting a similar approach would be beneficial for the pentyl derivative. However, excessively high temperatures can lead to side reactions and product decomposition, thus an optimal temperature range must be determined experimentally.
Reaction Time: The duration of the reaction is another critical factor. The reaction should be allowed to proceed until maximum conversion of the starting materials is achieved. Monitoring the reaction progress, for instance by thin-layer chromatography (TLC), can help in determining the optimal reaction time.
Solvent: The choice of solvent can impact the reaction rate and yield. While the reaction can be performed neat (solvent-free), particularly at elevated temperatures where the product may be molten, the use of a solvent can aid in homogenization and temperature control. A patent for the synthesis of N-ethyl-2-methylpyridinium bromide suggests that the reaction can be conducted in an aqueous medium. For other pyridinium salts, polar aprotic solvents are often employed to facilitate the SN2 reaction.
Stoichiometry of Reactants: The molar ratio of 2-methylpyridine to 1-bromopentane can be adjusted to drive the reaction to completion. Using a slight excess of one of the reactants, typically the more volatile or less expensive one, can increase the yield of the product.
A hypothetical experimental design to optimize the yield of 2-Methyl-1-pentylpyridin-1-ium bromide is presented in the table below, based on common practices for the synthesis of similar compounds.
| Experiment | Molar Ratio (2-Picoline:1-Bromopentane) | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |
|---|---|---|---|---|---|
| 1 | 1:1 | None (Neat) | 100 | 12 | 85 |
| 2 | 1.1:1 | None (Neat) | 100 | 12 | 90 |
| 3 | 1:1.1 | None (Neat) | 100 | 12 | 88 |
| 4 | 1.1:1 | Acetonitrile | 80 | 24 | 92 |
| 5 | 1.1:1 | None (Neat) | 120 | 8 | 80 (Decomposition observed) |
Purification Strategies:
After the reaction is complete, the crude product needs to be purified to remove unreacted starting materials and any byproducts. Common purification techniques for pyridinium salts include:
Washing: The crude product can be washed with a non-polar solvent, such as diethyl ether or hexane, to remove unreacted 1-bromopentane and other non-polar impurities.
Recrystallization: This is a highly effective method for purifying solid pyridinium salts. The choice of solvent is crucial. An ideal solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For pyridinium salts, common recrystallization solvents include ethanol, isopropanol, acetone, and mixtures of solvents like ethyl acetate/heptane or methanol (B129727)/water. The selection of the appropriate solvent or solvent mixture for 2-Methyl-1-pentylpyridin-1-ium bromide would require experimental screening.
Activated Carbon Treatment: If the product is colored due to impurities, treatment with activated carbon can be employed to decolorize the solution before recrystallization.
The purity of the final product can be assessed using various analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, melting point determination, and elemental analysis.
Scale-Up Considerations for Academic and Industrial Synthesis
Scaling up the synthesis of 2-Methyl-1-pentylpyridin-1-ium bromide from a laboratory setting to academic or industrial production requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.
Academic Scale-Up (Grams to Hundreds of Grams):
Heat Management: The quaternization reaction is typically exothermic. As the reaction scale increases, the surface area-to-volume ratio decreases, making heat dissipation more challenging. Proper temperature control using oil baths, heating mantles with controllers, and efficient stirring is crucial to prevent runaway reactions.
Mixing: Ensuring homogeneous mixing of the reactants becomes more important on a larger scale. Mechanical overhead stirrers are generally preferred over magnetic stir bars for larger reaction volumes to ensure efficient mixing.
Work-up and Purification: Handling larger volumes of solvents and solids during washing and recrystallization requires appropriate glassware and equipment. The use of larger filtration funnels and crystallizing dishes becomes necessary.
Industrial Scale-Up (Kilograms to Tons):
Reactor Design: For industrial-scale production, glass-lined or stainless steel reactors are typically used. The reactor must be equipped with a robust heating and cooling system to manage the reaction exotherm effectively. A powerful agitation system is also essential for maintaining homogeneity.
Process Safety: A thorough hazard and operability (HAZOP) study is necessary to identify and mitigate potential safety risks, such as thermal runaway, pressure build-up, and handling of flammable or corrosive materials.
Solvent Selection and Recovery: On an industrial scale, the choice of solvent is dictated not only by its effect on the reaction but also by its cost, safety (flash point, toxicity), and ease of recovery and recycling.
Downstream Processing: The purification process needs to be efficient and scalable. This may involve the use of centrifuges for filtration and large-scale crystallization vessels. The process should be designed to minimize product loss and maximize purity.
Economic Viability: The cost of raw materials, energy consumption, and waste disposal are significant factors in industrial production. Optimizing the process to maximize yield, minimize reaction time, and enable solvent recycling is crucial for economic viability. A patent for a similar process highlights the potential for a single-pot production of quaternary pyridinium salts to improve commercial viability. nih.gov
The following table summarizes the key considerations for scaling up the synthesis of 2-Methyl-1-pentylpyridin-1-ium bromide.
| Parameter | Academic Scale Considerations | Industrial Scale Considerations |
|---|---|---|
| Equipment | Round-bottom flasks, magnetic/overhead stirrers, heating mantles | Jacketed reactors (glass-lined or stainless steel), powerful agitators, process control systems |
| Heat Transfer | Sufficient with standard lab equipment | Critical; requires efficient heating/cooling jackets and potentially internal coils |
| Safety | Standard laboratory safety protocols | Comprehensive process safety management (PSM), HAZOP studies, pressure relief systems |
| Purification | Recrystallization in flasks, filtration with Buchner funnels | Large crystallizers, centrifuges for solid-liquid separation, drying ovens |
| Cost | Primarily reagent costs | Reagent costs, energy consumption, capital investment, waste disposal, labor |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methyl 1 Pentylpyridin 1 Ium Bromide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Elucidation
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Methyl-1-pentylpyridin-1-ium bromide, both ¹H and ¹³C NMR are employed to map out the carbon-hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of 2-Methyl-1-pentylpyridin-1-ium bromide is expected to show distinct signals corresponding to the protons of the pentyl chain, the methyl group, and the pyridinium (B92312) ring. The quaternization of the nitrogen atom in the pyridinium ring causes a significant deshielding effect, leading to a downfield shift of the adjacent protons compared to the parent 2-methylpyridine (B31789).
The protons on the α-carbon of the pentyl chain (N-CH₂) are the most deshielded of the alkyl group due to their direct attachment to the positively charged nitrogen atom. The signals for the subsequent methylene (B1212753) groups (β, γ, and δ) will appear progressively upfield. The terminal methyl group (ε) of the pentyl chain is expected to be the most shielded, appearing at the highest field among the alkyl protons. The methyl group attached to the C-2 position of the pyridinium ring will also produce a characteristic singlet, shifted downfield relative to 2-methylpyridine itself. The aromatic protons on the pyridinium ring are expected to appear at the lowest field due to the strong deshielding effect of the aromatic system and the positive charge.
The predicted chemical shifts (δ) and multiplicities for the protons are detailed in the table below.
Predicted ¹H NMR Data for 2-Methyl-1-pentylpyridin-1-ium Bromide
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Pyridinium H-6 | 8.8 - 9.1 | Doublet (d) | 1H |
| Pyridinium H-4 | 8.3 - 8.5 | Triplet (t) | 1H |
| Pyridinium H-3 | 7.8 - 8.0 | Doublet (d) | 1H |
| Pyridinium H-5 | 7.7 - 7.9 | Triplet (t) | 1H |
| N-CH₂ (α-Pentyl) | 4.5 - 4.8 | Triplet (t) | 2H |
| C-CH₃ (Ring) | 2.8 - 3.0 | Singlet (s) | 3H |
| N-CH₂-CH₂ (β-Pentyl) | 1.8 - 2.0 | Multiplet (m) | 2H |
| γ, δ-Pentyl CH₂ | 1.2 - 1.5 | Multiplet (m) | 4H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments within the molecule. For 2-Methyl-1-pentylpyridin-1-ium bromide, eleven distinct signals are anticipated: six for the 2-methylpyridinium ring and five for the pentyl chain.
Similar to the proton spectrum, the carbon atoms of the pyridinium ring are expected to be significantly deshielded, appearing at low field (higher ppm values). The C-2 carbon, being attached to both the nitrogen and a methyl group, and the C-6 carbon, adjacent to the nitrogen, are typically the most downfield of the ring carbons. The carbons of the pentyl chain will appear at higher field, with the α-carbon (attached to the nitrogen) being the most deshielded of the alkyl carbons.
Predicted ¹³C NMR Data for 2-Methyl-1-pentylpyridin-1-ium Bromide
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Pyridinium C-2 | 155 - 158 |
| Pyridinium C-4 | 145 - 147 |
| Pyridinium C-6 | 144 - 146 |
| Pyridinium C-3 | 128 - 130 |
| Pyridinium C-5 | 126 - 128 |
| N-CH₂ (α-Pentyl) | 58 - 62 |
| N-CH₂-CH₂ (β-Pentyl) | 30 - 33 |
| γ-Pentyl CH₂ | 28 - 30 |
| δ-Pentyl CH₂ | 22 - 24 |
| C-CH₃ (Ring) | 20 - 23 |
Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of 2-Methyl-1-pentylpyridin-1-ium bromide is expected to display characteristic absorption bands corresponding to the vibrations of the pyridinium ring and the alkyl chains. The key expected vibrational frequencies are summarized below.
Aromatic C-H Stretching: Vibrations of the C-H bonds on the pyridinium ring are expected to appear as sharp bands in the region of 3000-3100 cm⁻¹.
Aliphatic C-H Stretching: The C-H stretching vibrations of the methyl and pentyl groups will produce strong absorptions in the 2850-3000 cm⁻¹ region.
Pyridinium Ring Stretching: The C=C and C=N stretching vibrations within the aromatic ring are characteristic and typically appear as a series of sharp bands between 1450 cm⁻¹ and 1650 cm⁻¹. A strong band around 1630-1640 cm⁻¹ is often characteristic of the C=N⁺ stretching in N-alkylated pyridinium salts.
Aliphatic C-H Bending: The scissoring and bending vibrations of the CH₂ and CH₃ groups are expected in the 1350-1470 cm⁻¹ range.
C-H Out-of-Plane Bending: The out-of-plane bending vibrations of the aromatic C-H bonds give rise to strong bands in the fingerprint region, typically between 700 and 900 cm⁻¹, which are diagnostic of the substitution pattern on the ring.
Predicted FTIR Absorption Bands for 2-Methyl-1-pentylpyridin-1-ium Bromide
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
|---|---|---|
| 3100 - 3000 | Aromatic C-H Stretch | Medium |
| 2965 - 2850 | Aliphatic C-H Stretch | Strong |
| 1640 - 1620 | Pyridinium Ring Stretch (C=N⁺) | Strong |
| 1580 - 1450 | Pyridinium Ring Stretch (C=C) | Medium-Strong |
| 1470 - 1350 | Aliphatic C-H Bend | Medium |
Raman Spectroscopy
The most prominent feature in the Raman spectrum would likely be the symmetric "ring breathing" vibration of the pyridinium ring, which is often observed as a very strong and sharp band around 1000-1050 cm⁻¹. The aromatic C-H stretching vibrations (3000-3100 cm⁻¹) and the aliphatic C-H stretching modes (2850-3000 cm⁻¹) would also be clearly visible. The C=C and C=N stretching vibrations of the ring would also be Raman active, complementing the bands seen in the IR spectrum.
Electronic Spectroscopy for Electronic Structure Insights
Electronic spectroscopy, typically using UV-Visible spectrophotometry, provides information about the electronic transitions within a molecule. For aromatic compounds like 2-Methyl-1-pentylpyridin-1-ium bromide, the primary electronic transitions are π → π* transitions associated with the pyridinium ring.
The pyridinium system is expected to exhibit strong absorption bands in the ultraviolet region. Typically, N-alkylpyridinium salts show two main absorption bands. The first, a high-energy transition, is expected to appear below 220 nm. A second, more characteristic band, is expected in the range of 250-270 nm. This absorption corresponds to the π → π* transition of the conjugated system within the pyridinium cation. The exact position and intensity of these bands can be influenced by the solvent polarity. The bromide counter-ion is not expected to have a significant absorption in this region of the UV-Vis spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for probing the electronic transitions within a molecule. For pyridinium-based ionic liquids, the absorption bands in the UV-Vis region are typically associated with π-π* and n-π* transitions of the pyridinium ring. The solvent environment can influence the position and intensity of these absorption bands.
In the case of 2-Methyl-1-pentylpyridin-1-ium bromide, the UV-Vis spectrum in a polar solvent like methanol (B129727) would be expected to show characteristic absorption peaks. Poly(pyridinium salt)s containing fluorene (B118485) moieties, for instance, exhibit strong absorption spectra that are indicative of closely spaced π-π* transitions within their conjugated structures. While specific peak wavelengths for 2-Methyl-1-pentylpyridin-1-ium bromide are not documented, a hypothetical UV-Vis absorption spectrum is presented in Table 1 for illustrative purposes, based on typical values for similar pyridinium salts.
| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Transition Type |
|---|---|---|---|
| Methanol | ~260 | ~5000 | π-π |
| Acetonitrile | ~262 | ~4800 | π-π |
| Water | ~258 | ~5200 | π-π* |
Diffuse Reflectance Spectroscopy (DRS) in Hybrid Materials Context
Diffuse Reflectance Spectroscopy (DRS) is a technique used to analyze the optical properties of solid materials, particularly powders and rough surfaces. In the context of hybrid materials incorporating 2-Methyl-1-pentylpyridin-1-ium bromide, DRS would be instrumental in determining the electronic properties and the nature of the interaction between the organic cation and the inorganic framework. The technique is particularly useful for studying materials that are not amenable to traditional transmission spectroscopy.
For hybrid organic-inorganic perovskites, for example, DRS is used to determine the bandgap energy. While no specific DRS data for hybrid materials containing 2-Methyl-1-pentylpyridin-1-ium bromide are available, the principles of the technique would apply. The resulting spectra would reveal information about the electronic structure and potential charge transfer interactions within the hybrid material.
X-ray Absorption Spectroscopy (XAS) for Electronic Environment Analysis
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information about the local geometric and electronic structure of a specific atom within a compound. For 2-Methyl-1-pentylpyridin-1-ium bromide, XAS at the Bromine K-edge could offer insights into the coordination environment and oxidation state of the bromide anion.
Studies on similar metal-bromide complexes have shown that the pre-edge features in the XAS spectrum can be correlated with the electronic structure and the nature of the metal-ligand bonds. researchgate.netnih.gov Time-resolved XAS can even probe the electronic and geometric changes upon photoexcitation, revealing charge transfer dynamics. researchgate.netnih.gov While no XAS data exists for 2-Methyl-1-pentylpyridin-1-ium bromide, such an analysis would be crucial in understanding the cation-anion interactions and the electronic environment of the bromide ion.
X-ray Diffraction (XRD) Studies for Solid-State Structure
Single Crystal X-ray Diffraction for Crystal and Molecular Structure Determination
Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for 2-Methyl-1-pentylpyridin-1-ium bromide has not been reported, analysis of similar pyridinium bromide salts provides a clear indication of the expected structural features.
For instance, the crystal structure of 4-methyl-1-(3-phenoxypropyl)pyridinium bromide reveals a monoclinic crystal system. researchgate.netnih.gov The asymmetric unit would likely consist of one 2-Methyl-1-pentylpyridin-1-ium cation and one bromide anion. The pyridinium ring is expected to be planar, with the pentyl chain adopting a stable conformation. A hypothetical set of crystallographic data, based on related structures, is presented in Table 2.
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | ~10.5 |
| b (Å) | ~15.2 |
| c (Å) | ~9.8 |
| β (°) | ~95 |
| Volume (Å3) | ~1560 |
| Z | 4 |
Analysis of Crystal Packing and Intermolecular Interactions
The crystal packing in N-alkylpyridinium bromides is governed by a network of non-covalent interactions. In the solid state of 2-Methyl-1-pentylpyridin-1-ium bromide, it is anticipated that the bromide anions would be linked to the cations through C-H···Br hydrogen bonds. researchgate.netnih.gov Specifically, the hydrogen atoms on the pyridinium ring and the pentyl chain would act as hydrogen bond donors to the bromide acceptor.
Furthermore, offset π-π stacking interactions between the pyridinium rings of adjacent cations are expected to contribute to the stability of the crystal lattice. researchgate.netnih.gov The interplay of these hydrogen bonds and π-π interactions would lead to the formation of a well-defined three-dimensional supramolecular architecture. The length of the alkyl chain can influence the packing efficiency and the nature of these interactions.
Influence of Cation Structure on Inorganic Lattice Formation in Hybrid Materials
In hybrid organic-inorganic materials, the structure of the organic cation plays a crucial role in templating the formation of the inorganic lattice. The size, shape, and charge distribution of the 2-Methyl-1-pentylpyridin-1-ium cation would direct the assembly of the inorganic components, leading to specific crystal structures and dimensionalities (e.g., 1D chains, 2D layers, or 3D frameworks).
The interactions between the organic cation and the inorganic lattice are typically mediated by hydrogen bonds and electrostatic interactions. The 2-methyl group and the flexible pentyl chain of the cation would influence the spacing between the inorganic layers or chains, thereby affecting the electronic and optical properties of the hybrid material. While no specific hybrid materials based on 2-Methyl-1-pentylpyridin-1-ium bromide are reported, its structural features suggest it could be a viable organic component for the synthesis of novel hybrid materials.
Investigations into Structure Function Relationships and Mechanistic Pathways of 2 Methyl 1 Pentylpyridin 1 Ium Bromide
Conformational Analysis and Stereochemical Considerations
The three-dimensional structure of the 2-Methyl-1-pentylpyridin-1-ium cation is dictated by the spatial arrangement of the pentyl group and the methyl substituent relative to the planar pyridinium (B92312) ring. The bond connecting the pentyl chain's first carbon to the pyridinium nitrogen is a key rotational point. The conformation of the pentyl chain itself is typically an extended, low-energy zig-zag or all-anti conformation to minimize steric hindrance between adjacent methylene (B1212753) groups. However, rotations around the C-C bonds can lead to various gauche conformations, which are higher in energy but may be present in solution or in specific crystal packing arrangements.
The methyl group at the 2-position of the pyridinium ring introduces significant steric influence. It restricts the rotation of the N-pentyl group, forcing it to adopt a conformation that minimizes steric clash with the adjacent methyl group. This often results in the pentyl chain being oriented away from the methyl group. In the solid state, the pyridinium ring is expected to be nearly planar, a characteristic feature of aromatic systems. wikipedia.org
From a stereochemical perspective, 2-Methyl-1-pentylpyridin-1-ium bromide does not possess any chiral centers, and therefore, does not exhibit enantiomerism. The molecule is achiral, and its conformational isomers (rotamers) are generally rapidly interconverting in solution at room temperature.
Impact of Alkyl Chain Length and Substituent Effects on Molecular Conformation and Supramolecular Assembly
The length of the N-alkyl chain is a critical determinant of the supramolecular assembly in pyridinium salts. In the case of the pentyl group, which is of intermediate length, a balance between electrostatic interactions and van der Waals forces is established. Shorter alkyl chains tend to favor crystal packing dominated by ionic interactions and hydrogen bonding, while longer chains promote the formation of segregated domains where the nonpolar alkyl chains aggregate, driven by hydrophobic interactions. This segregation can lead to the formation of layered or micellar structures in the solid state.
The methyl group at the 2-position has a pronounced effect on the supramolecular structure. Sterically, it can disrupt the efficient π-π stacking that is often observed between pyridinium rings in unsubstituted N-alkylpyridinium salts. nih.gov This disruption can lead to offset or slipped-stacking arrangements rather than a direct face-to-face overlap. Electronically, the methyl group is weakly electron-donating, which can subtly influence the charge distribution on the pyridinium ring and affect cation-anion and cation-π interactions.
The combination of the pentyl chain and the 2-methyl substituent likely results in a complex supramolecular architecture. The crystal packing would involve a network of C-H···Br hydrogen bonds, offset π-π stacking of the pyridinium rings, and van der Waals interactions among the pentyl chains. nih.govresearchgate.net
Role of Anions in Modulating Cationic Interactions and Overall Structural Integrity
The bromide anion plays a fundamental role in the solid-state structure of 2-Methyl-1-pentylpyridin-1-ium bromide. As a discrete, spherical anion, it participates in various non-covalent interactions that stabilize the crystal lattice. The primary interaction is the formation of hydrogen bonds with the acidic protons of the pyridinium cation. These are typically of the C-H···Br type, involving the hydrogen atoms on the pyridinium ring and potentially those on the α-carbon of the pentyl chain. nih.govnih.gov
Furthermore, the anion influences the arrangement of the cations relative to one another. The electrostatic interactions between the positively charged pyridinium nitrogen and the negatively charged bromide anion are a primary driving force for crystal formation. The size and charge density of the bromide ion, compared to other halides, will dictate the specific inter-ionic distances and coordination numbers observed in the crystal lattice. In some cases, anion-π interactions can occur, where the anion is located above the face of the pyridinium ring, although this is less common for bromide compared to larger, more polarizable anions. nih.gov
Electronic Interactions and Their Influence on Chemical Reactivity and Stability
The electronic properties of the 2-Methyl-1-pentylpyridin-1-ium cation are central to its chemical reactivity and stability. The pyridinium ring is an electron-deficient aromatic system due to the electronegative quaternary nitrogen atom. This inherent positive charge makes the ring susceptible to nucleophilic attack, although it is generally stable under normal conditions.
The N-pentyl group also has a weak electron-donating inductive effect. The cumulative effect of these alkyl substituents is a slight stabilization of the pyridinium cation. The interaction between the bromide anion and the cation is primarily electrostatic, but also involves a degree of charge transfer from the anion to the cation. The extent of this charge transfer is influenced by the basicity of the anion and the acidity of the cation. osti.gov The increased electron density on the 2-methylpyridinium cation, due to the methyl group, can shield this charge-transfer effect, resulting in a more negatively charged bromide anion compared to an unsubstituted pyridinium bromide salt. osti.gov These electronic factors influence the compound's stability, with N-alkylpyridinium halides generally exhibiting good thermal stability.
The electronic nature of the pyridinium ring also dictates its reactivity. The electron-deficient ring can activate the α-protons of the N-alkyl chain, making them more acidic and susceptible to deprotonation by a strong base. The ring itself can undergo reduction or participate in radical reactions under specific conditions. acs.org
Computational Chemistry and Theoretical Modeling of 2 Methyl 1 Pentylpyridin 1 Ium Bromide
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 2-Methyl-1-pentylpyridin-1-ium bromide. These calculations provide a lens through which the molecule's electronic architecture and reactivity can be meticulously examined.
Electronic Structure Analysis
The electronic structure of a molecule is paramount in determining its chemical behavior. For 2-Methyl-1-pentylpyridin-1-ium bromide, analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. A lower HOMO-LUMO energy gap (ΔE) suggests higher chemical reactivity and lower kinetic stability.
Several key quantum chemical parameters are derived from these orbital energies to quantify the molecule's reactivity and interaction potential. These include electronegativity (χ), which measures the tendency to attract electrons; electron affinity (A), the energy released when an electron is added; and the fraction of electron transfer (ΔN), which predicts the tendency of a molecule to transfer electrons to a metallic surface.
| Parameter | Symbol | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | Electron donating ability |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Electron accepting ability |
| Energy Gap | ΔE | Chemical reactivity and stability |
| Electronegativity | χ | Tendency to attract electrons |
| Electron Affinity | A | Energy released upon electron gain |
| Fraction of Electron Transfer | ΔN | Propensity for electron donation to a surface |
This table is interactive. Click on the headers to learn more about each parameter.
Simulation of Molecular Interactions and Adsorption Behavior
Theoretical simulations are instrumental in visualizing and quantifying how 2-Methyl-1-pentylpyridin-1-ium bromide interacts with other molecules and surfaces. In the context of corrosion inhibition, understanding its adsorption on a metal surface is key. DFT calculations can model the adsorption process, revealing the preferred orientation of the molecule on the surface and the nature of the chemical bonds formed. The pyridinium (B92312) ring, with its delocalized π-electrons and the positively charged nitrogen atom, plays a significant role in the adsorption process, facilitating strong interaction with metallic surfaces.
Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters for 2-Methyl-1-pentylpyridin-1-ium bromide, which can then be compared with experimental spectroscopic data for validation. Techniques like DFT can be used to calculate vibrational frequencies (infrared and Raman spectra) and electronic transitions (UV-Visible spectra). Agreement between predicted and experimental spectra provides confidence in the accuracy of the computational model and the calculated molecular structure.
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Analysis for Predictive Modeling
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) are statistical models that correlate the chemical structure of a compound with its biological activity or physicochemical properties. For a series of related compounds, such as alkyl pyridinium bromides, QSAR models can be developed to predict their efficacy based on various molecular descriptors. These descriptors, which can be calculated using computational methods, quantify different aspects of the molecule's structure, such as its size, shape, and electronic properties. A robust QSAR model can be a powerful tool for designing new, more effective molecules by predicting their activity before they are synthesized.
Correlation of Theoretical Predictions with Experimental Observations
The ultimate validation of any computational model lies in its ability to accurately reproduce and predict experimental results. For 2-Methyl-1-pentylpyridin-1-ium bromide, this involves comparing the computationally derived parameters with experimental data. For instance, the predicted adsorption behavior from DFT and MD simulations can be correlated with experimental corrosion inhibition efficiencies obtained from techniques like weight loss measurements and electrochemical impedance spectroscopy. A strong correlation between theoretical predictions and experimental observations not only validates the computational approach but also provides a deeper, mechanistic understanding of the observed phenomena. This synergy between theory and experiment is crucial for the rational design of new and improved chemical compounds.
Future Research Directions and Outlook for 2 Methyl 1 Pentylpyridin 1 Ium Bromide Research
Exploration of Novel Synthetic Routes and Green Chemistry Enhancements
The conventional synthesis of pyridinium-based ionic liquids often involves the N-alkylation of pyridine (B92270) or its derivatives with alkyl halides. nih.govnih.gov For 2-Methyl-1-pentylpyridin-1-ium bromide, this typically entails the reaction of 2-methylpyridine (B31789) with 1-bromopentane. Future research will likely focus on optimizing this process in line with the principles of green chemistry.
Key areas for exploration include:
Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources offer potential for significantly reduced reaction times and increased yields compared to traditional reflux methods. fazos.hr Investigating the application of microwave and ultrasound irradiation to the synthesis of 2-Methyl-1-pentylpyridin-1-ium bromide could lead to more energy-efficient and scalable production processes.
Solvent-Free and Alternative Solvent Systems: Moving away from volatile organic compounds (VOCs) is a core tenet of green chemistry. hidenisochema.commudring.org Research into solvent-free reaction conditions or the use of more benign and recyclable solvent alternatives, such as deep eutectic solvents, for the synthesis of this compound is a promising avenue. fazos.hr
Bio-based Feedstocks: A forward-thinking approach involves exploring the potential for deriving the precursor molecules, 2-methylpyridine and 1-bromopentane, from renewable biomass sources. This would contribute to the development of more sustainable and environmentally friendly ionic liquids. rsc.org
| Synthesis Enhancement | Potential Advantage | Research Focus |
| Microwave-Assisted Synthesis | Reduced reaction time, improved energy efficiency | Optimization of power, temperature, and reaction duration |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, potential for milder conditions | Study of frequency and power effects on yield and purity |
| Solvent-Free Synthesis | Elimination of VOCs, simplified product isolation | Investigation of reaction kinetics and heat transfer |
| Bio-based Precursors | Increased sustainability, reduced fossil fuel dependence | Development of catalytic routes from biomass to pyridines and alkyl halides |
Advanced In-situ Characterization Techniques for Real-time Process Monitoring
To achieve greater control and understanding of the synthesis of 2-Methyl-1-pentylpyridin-1-ium bromide, future research will necessitate the adoption of advanced in-situ characterization techniques. These methods allow for real-time monitoring of the reaction as it progresses, providing valuable insights into reaction kinetics, intermediate formation, and the impact of process parameters.
Spectroscopic techniques are particularly well-suited for this purpose. For instance, in-situ Fourier Transform Infrared (FTIR) or Raman spectroscopy could be employed to track the consumption of reactants and the formation of the pyridinium (B92312) product by monitoring characteristic vibrational bands. Nuclear Magnetic Resonance (NMR) spectroscopy can also provide detailed structural information throughout the reaction. This real-time data is invaluable for process optimization, ensuring high purity and yield, and for developing a deeper fundamental understanding of the quaternization reaction mechanism.
Diversification of Applications in Sustainable Technologies and Emerging Fields
While the initial applications of pyridinium ionic liquids have been explored, significant opportunities exist to diversify the use of 2-Methyl-1-pentylpyridin-1-ium bromide in sustainable technologies. rsc.org Given the tunable nature of ionic liquids, its specific properties could be leveraged in several emerging fields. rsc.org
Future application-focused research could include:
Biomass Processing: Ionic liquids are recognized for their ability to dissolve and process biomass, a key step in producing biofuels and biochemicals. hidenisochema.com Investigating the efficacy of 2-Methyl-1-pentylpyridin-1-ium bromide as a solvent or catalyst for the pretreatment and fractionation of lignocellulosic biomass is a promising area.
Energy Storage: The electrochemical stability and ionic conductivity of ionic liquids make them suitable candidates for electrolytes in batteries and supercapacitors. researchgate.net Characterizing the electrochemical window and conductivity of 2-Methyl-1-pentylpyridin-1-ium bromide is a crucial first step towards evaluating its potential in next-generation energy storage devices.
Carbon Capture: Certain ionic liquids have shown promise for the selective capture of CO2. Research could explore the gas solubility properties of 2-Methyl-1-pentylpyridin-1-ium bromide to assess its potential for use in post-combustion carbon capture systems. utexas.edu
Catalysis: Ionic liquids can serve as both solvents and catalysts in a variety of chemical reactions, often leading to enhanced reaction rates and selectivity. nih.gov Exploring the catalytic activity of 2-Methyl-1-pentylpyridin-1-ium bromide, potentially in combination with metal nanoparticles, could unlock new synthetic pathways. researchgate.net
Development of Robust Predictive Models for Structure-Performance Relationships
The ability to predict the properties and performance of ionic liquids based on their chemical structure is a major goal in the field. This approach, often utilizing Quantitative Structure-Property Relationship (QSPR) models, can significantly accelerate the discovery and design of new ionic liquids for specific applications. nih.govresearchgate.net
For 2-Methyl-1-pentylpyridin-1-ium bromide, future research should focus on:
Data Generation: Systematically synthesizing a series of related pyridinium bromide compounds by varying the alkyl chain length and the position of the methyl group on the pyridine ring. The physicochemical properties of these compounds (e.g., density, viscosity, thermal stability, conductivity) would then be experimentally measured to create a robust dataset.
Model Development: Using the generated data to develop and validate QSPR models. These models employ molecular descriptors to establish a mathematical relationship between the chemical structure and the observed properties. nu.edu.kz Machine learning algorithms are increasingly being used to create highly accurate predictive models. researchgate.net
Virtual Screening: Once a reliable model is established, it can be used to virtually screen a large number of candidate pyridinium structures to identify those with the most promising properties for a target application, thereby guiding and prioritizing experimental efforts.
Interdisciplinary Research Opportunities and Collaborations
The full potential of 2-Methyl-1-pentylpyridin-1-ium bromide will be best realized through interdisciplinary collaboration. rtil.itrtil.it The complexity and broad applicability of ionic liquids demand a multifaceted approach.
Collaborative opportunities include:
Chemists and Chemical Engineers: Chemists can focus on designing and synthesizing novel derivatives, while chemical engineers can work on process scale-up, reactor design, and downstream processing for industrial applications.
Materials Scientists: Collaboration with materials scientists could lead to the development of novel composites, membranes, or functional materials where the ionic liquid is a key component, for example, in supported ionic liquid membranes for gas separation. utexas.edu
Computational Scientists: Working with computational chemists and data scientists is essential for developing the predictive models described in the previous section and for performing molecular dynamics simulations to understand the behavior of the ionic liquid at a molecular level. rtil.it
Environmental Scientists: To ensure the long-term sustainability of this and other ionic liquids, collaboration with environmental scientists is crucial for assessing biodegradability, ecotoxicity, and developing effective recycling strategies. rsc.org
By fostering these collaborations, the research community can accelerate the transition of 2-Methyl-1-pentylpyridin-1-ium bromide from a laboratory curiosity to a valuable component in a range of sustainable technologies.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Methyl-1-pentylpyridin-1-ium bromide, and what key parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves alkylation of pyridine derivatives. A common route includes:
Quaternization : Reacting 2-methylpyridine with 1-bromopentane under reflux in an aprotic solvent (e.g., acetonitrile) for 24–48 hours.
Purification : Use recrystallization from ethanol-diethyl ether mixtures or column chromatography (silica gel, dichloromethane/methanol gradient) to isolate the product.
Critical parameters include reaction temperature (60–80°C), molar ratio of reactants (1:1.2 pyridine:alkyl bromide), and solvent polarity. Lower yields may arise from incomplete alkylation due to steric hindrance .
Q. How should researchers characterize the structural integrity of 2-Methyl-1-pentylpyridin-1-ium bromide using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR : H NMR should show a downfield shift for the pyridinium proton (δ 9.5–10.5 ppm) and distinct peaks for the pentyl chain (δ 0.8–1.7 ppm). C NMR confirms quaternization via a peak near 145 ppm (C-N).
- Mass Spectrometry : ESI-MS in positive mode should display the molecular ion peak [M-Br] at m/z 170.1 (calculated for CHN).
- HPLC : Use a C18 column with a water-acetonitrile mobile phase (0.1% TFA) to assess purity (>95% by AUC). Cross-reference with PubChem data (InChIKey: SZRSEFNUSHACPD-UHFFFAOYSA-M) for validation .
Advanced Research Questions
Q. What experimental design strategies (e.g., factorial design) are optimal for investigating solvent effects on the reactivity of 2-Methyl-1-pentylpyridin-1-ium bromide in nucleophilic substitution reactions?
- Methodological Answer : A full factorial design (2) can systematically evaluate variables:
- Factors : Solvent polarity (DMF vs. acetone), temperature (25°C vs. 60°C), and nucleophile concentration (1 eq vs. 2 eq).
- Response Variables : Reaction yield, byproduct formation (HPLC), and reaction time.
Statistical tools (ANOVA) identify interactions; e.g., high polarity solvents may accelerate reactivity but increase side reactions. Replicate trials (n=3) ensure reproducibility .
Q. How can conflicting data on the solubility profile of 2-Methyl-1-pentylpyridin-1-ium bromide in polar aprotic solvents be systematically analyzed to identify methodological biases?
- Methodological Answer : Conduct a meta-analysis of published solubility data with the following steps:
Data Curation : Exclude studies lacking temperature/purity controls.
Bias Assessment : Compare gravimetric vs. spectroscopic quantification methods.
Multivariate Regression : Correlate solubility with solvent Hansen parameters (δ, δ, δ). Discrepancies often arise from incomplete saturation equilibration or ionic strength variations .
Q. What theoretical frameworks (e.g., molecular orbital theory) are most appropriate for predicting the electrochemical stability of 2-Methyl-1-pentylpyridin-1-ium bromide in ionic liquid applications?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compute HOMO-LUMO gaps. Lower gaps (<5 eV) suggest susceptibility to redox degradation.
- Marcus Theory : Model electron transfer kinetics to predict stability in electrochemical cells. Validate with cyclic voltammetry (scan rate: 100 mV/s, Ag/AgCl reference) .
Data Contradiction Resolution
Q. How should researchers address inconsistencies in reported biological activity of 2-Methyl-1-pentylpyridin-1-ium bromide across cell-based assays?
- Methodological Answer :
- Standardization : Re-test the compound under uniform conditions (e.g., ATCC cell lines, 10% FBS, 48-hour exposure).
- Mechanistic Profiling : Use RNA-seq to identify differentially expressed genes linked to cytotoxicity. Compare with structural analogs to isolate substituent-specific effects (e.g., pentyl chain vs. methyl group).
- Batch Analysis : Verify purity (HPLC-MS) and counterion content (ion chromatography), as bromide contamination can skew results .
Theoretical and Application-Oriented Questions
Q. What conceptual frameworks guide the study of 2-Methyl-1-pentylpyridin-1-ium bromide’s role in phase-transfer catalysis?
- Methodological Answer : Apply Green Chemistry Principles (Atom Economy, Catalyst Design) to evaluate its efficiency:
- Kinetic Studies : Monitor reaction rates (e.g., Williamson ether synthesis) with varying catalyst loadings (0.1–5 mol%).
- Structure-Function Analysis : Correlate alkyl chain length (pentyl vs. shorter chains) with interfacial activation energy. Computational models (MD simulations) can visualize micelle formation in biphasic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
